1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Overview
Description
1-Ethoxy-2,6-dimethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Kinetics : The synthesis of ethoxy-4-nitrobenzene, a related compound, has been studied using phase-transfer catalysts under ultrasound irradiation, highlighting the potential application in nucleophilic substitution reactions and the role of ultrasound in synthesis processes (Wang & Rajendran, 2007).
Spectroscopy and Molecular Structure : Arylhydrazones of β-diketones, which include similar compounds, have been characterized by spectroscopy techniques. This research is significant for understanding the structural and electronic properties of these compounds (Kuźnik et al., 2012).
Electron Affinity Studies : The electron affinities of 2,6-dimethyl-4-substituted nitrobenzenes, which are structurally related, have been measured. This research is relevant for understanding the electronic characteristics and reactivity of these compounds (Mishima et al., 1993).
Electrochemical Studies : The electrochemical reduction of nitrobenzene and its derivatives has been investigated. These studies are important for understanding the redox behavior and potential applications in electrochemistry (Silvester et al., 2006).
Molecular Ordering and Interactions : Statistical analysis of molecular ordering of smectogenic compounds, including ethoxy nitrobenzene derivatives, provides insight into the intermolecular interactions and ordering in liquid crystals (Ojha, 2005).
Conductance and Acid-Base Equilibria : Studies on conductance behavior and acid-base equilibria of substituted pyridine N-oxides in nitrobenzene solutions provide information on the chemical behavior of these compounds in different environments (Barczyński & Szafran, 1994).
Degradation Studies : Research on the degradation kinetics of 2,6-dimethyl-aniline by hydroxyl radicals helps in understanding the environmental behavior and breakdown of these compounds (Boonrattanakij et al., 2009).
Properties
IUPAC Name |
2-ethoxy-1,3-dimethyl-5-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGXJFNMIHJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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